molecular formula C14H6Br2O2 B038615 3,6-Dibromophenanthrene-9,10-dione CAS No. 53348-05-3

3,6-Dibromophenanthrene-9,10-dione

Cat. No. B038615
CAS RN: 53348-05-3
M. Wt: 366 g/mol
InChI Key: WPEJBJRFPBMVGJ-UHFFFAOYSA-N
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Patent
US08114315B2

Procedure details

The present invention provides a polymer applied to solar cell and its fabrication method thereof. The 3,6-dibromophenanthrene-9,10-dione is prepared by a suitable method firstly. In an embodiment, N-bromosuccinimide (NBS) is dropped into a solution composed of 9,10-dihydrophenanthrene, tetrahydrofuran (THF), and acetic acid gradually, and agitate the mixture for 20 minutes. Add the saturated NaHCO3, and use water to rinse the solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromo-9,10-dihydrophenanthrene. Then dissolve 3,6-dibromo-9,10-dihydrophenanthrene and chromic trioxide in acetic anhydride, and react at room temperature for several hours. Pour the solution into 1N HCl solution. Use ethyl acetate to extract the solution. Use MgSO4 to dry the organic layer, and concentrate it to obtain 3,6-dibromophenanthrene-9,10-dione.
Name
3,6-dibromo-9,10-dihydrophenanthrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chromic trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2CC[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][C:11]([Br:16])=[CH:10][CH:9]=3.Cl.C([O:21][CH2:22][CH3:23])(=O)C.C(OC(=O)C)(=[O:26])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:22](=[O:21])[C:23](=[O:26])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][C:11]([Br:16])=[CH:10][CH:9]=3

Inputs

Step One
Name
3,6-dibromo-9,10-dihydrophenanthrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2CCC3=CC=C(C=C3C2C1)Br
Name
chromic trioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract the solution
CUSTOM
Type
CUSTOM
Details
to dry the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C(C(C3=CC=C(C=C3C2C1)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.